Pharmacokinetic Non-Bioequivalence: Conjugated Estrogen Sodium (Premarin) vs. Synthetic Mixture (C.E.S.)
In a randomized, single-dose, three-period crossover study in 41 healthy postmenopausal women, the pharmacokinetics of conjugated estrogen sodium (Premarin, 2 × 0.625 mg) were compared with a synthetic conjugated estrogen mixture (C.E.S.) [1]. Key findings include: (1) After C.E.S. administration, estrone (E1), equilin (Eq), and 17β-dihydroequilin (17β-Eq) appeared in plasma at significantly faster rates (lower tmax), associated with 14–61% higher Cmax values. (2) In contrast, the AUC∞ of unconjugated and total Eq and 17β-Eq were significantly lower after C.E.S., whereas those of E1 were significantly higher. (3) Unconjugated and total Δ8-estrone and its metabolite Δ8,17β-estradiol were detectable in plasma only after Premarin administration. (4) Geometric mean ratios (GMR) for Cmax and tmax of unconjugated and total E1, Eq, 17β-E2, and 17β-Eq fell outside the regulatory bioequivalence range (90% CI within 80–125%). Similarly, with the exception of total E1 and total Eq, none of the AUC parameters met bioequivalence standards [1].
| Evidence Dimension | Pharmacokinetic bioequivalence per FDA criteria (Cmax, tmax, AUC) |
|---|---|
| Target Compound Data | Premarin (reference): slower tmax, lower Cmax (baseline reference), unique Δ8-estrogen components present. |
| Comparator Or Baseline | C.E.S. (synthetic conjugated estrogens): tmax significantly lower (faster appearance); Cmax 14–61% higher for E1, Eq, 17β-Eq; GMRs outside 80–125% bioequivalence range. |
| Quantified Difference | 14–61% higher Cmax for C.E.S.; all Cmax and tmax GMRs fell outside 80–125% regulatory bioequivalence window; Δ8-estrogens undetectable after C.E.S. |
| Conditions | Randomized, single-dose, two-treatment, three-period crossover study; 41 healthy postmenopausal women; oral dose 2 × 0.625 mg; plasma sampling over 72 hours; GC/MS analysis. |
Why This Matters
Demonstrates that synthetic conjugated estrogen formulations are not bioequivalent to the reference product, precluding automatic therapeutic substitution without clinical trial validation.
- [1] Bhavnani BR, et al. Comparison of Pharmacokinetics of a Conjugated Equine Estrogen Preparation (Premarin) and a Synthetic Mixture of Estrogens (C.E.S.) in Postmenopausal Women. Journal of the Society for Gynecologic Investigation. 2000;7(3):175-183. doi:10.1177/107155760000700307 View Source
